(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime typically involves the reaction of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime can be compared with similar compounds such as:
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde: Lacks the oxime group, which may result in different reactivity and biological activity.
2-Bromo-5-ethoxybenzaldehyde oxime: Lacks the isopropoxy group, which may affect its solubility and interaction with biological targets.
The uniqueness of 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde oxime lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H16BrNO3/c1-4-16-11-5-9(7-14-15)10(13)6-12(11)17-8(2)3/h5-8,15H,4H2,1-3H3/b14-7- |
InChI Key |
AKQFQYFSADETBO-AUWJEWJLSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N\O)Br)OC(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NO)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.